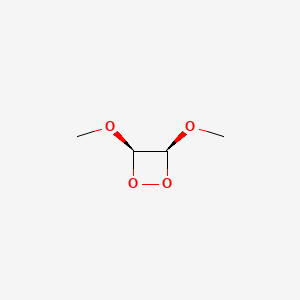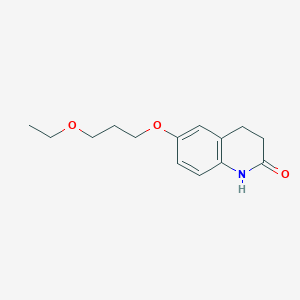
2,5-Dimethylhept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylhept-2-en-4-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond and two methyl groups attached to the heptane chain. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification is usually achieved through distillation, ensuring the removal of any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to its corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ketones or alcohols depending on the reagent used.
Aplicaciones Científicas De Investigación
2,5-Dimethylhept-2-en-4-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its aromatic properties
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylhept-2-en-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the double bond and ketone group allows it to participate in various chemical reactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylhept-2-en-4-one: Similar structure but with different positioning of methyl groups.
6-Hydroxy-2,6-dimethylhept-2-en-4-one: Contains an additional hydroxyl group.
2,5-Dimethylhept-3-ene: Similar structure but lacks the ketone group
Uniqueness
2,5-Dimethylhept-2-en-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of a double bond and a ketone group makes it versatile for various chemical reactions and applications in different fields .
Propiedades
Número CAS |
62939-80-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2,5-dimethylhept-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-5-8(4)9(10)6-7(2)3/h6,8H,5H2,1-4H3 |
Clave InChI |
DYURUUVPTPFUIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)

![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)


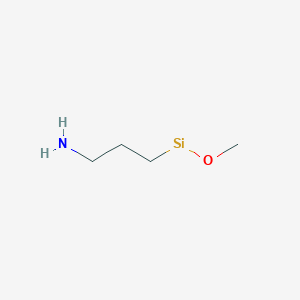
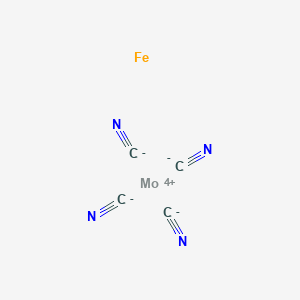
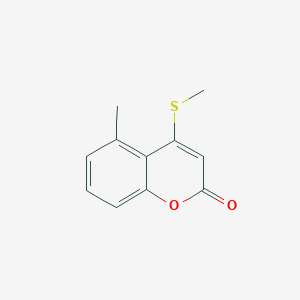

![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
